Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Description
Properties
IUPAC Name |
methyl 2-[1-(fluorosulfonylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQDYWAFPWQETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins from cyclopropane derivatives bearing hydroxymethyl or thiomethyl substituents, which are then functionalized to introduce the fluorosulfonyl group. A notable precursor is cyclopropanedimethanol cyclic sulfite, which undergoes ring-opening and substitution reactions to yield intermediates suitable for fluorosulfonylation.
Stepwise Preparation Methodology
A representative synthetic route involves the following key steps:
Ring Opening of Cyclopropanedimethanol Cyclic Sulfite:
Under nitrogen atmosphere and low temperature (0 °C), cyclopropanedimethanol cyclic sulfite is reacted with potassium thioacetate in a solvent such as methylsulfoxide. This nucleophilic ring-opening yields 1-methylol cyclopropyl thiomethyl acetic ester with high molar yield (~82%). The reaction is monitored by TLC and the product isolated by extraction and drying techniques.Sulfonic Acid Esterification:
The thiomethyl intermediate is then subjected to sulfonylation using sulfonyl chlorides such as methanesulfonyl chloride or para-toluenesulfonyl chloride in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) in the presence of a base like triethylamine. This step introduces the sulfonyl group, yielding sulfonylated esters with molar yields around 85%.Fluorosulfonyl Group Introduction:
Although direct fluorosulfonylation methods are less commonly detailed, the fluorosulfonyl group can be introduced by substitution reactions on sulfonylated intermediates or via fluorosulfonyl transfer reagents under controlled conditions. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been synthesized as a fluorosulfonyl carbene precursor, demonstrating the feasibility of incorporating fluorosulfonyl groups into methyl ester frameworks.Final Functionalization and Purification:
The final methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is purified typically by extraction, drying, and chromatographic methods. Characterization by NMR and mass spectrometry confirms the structure and purity.
Mechanistic and Practical Considerations
Reaction Conditions:
Low temperatures (-78 °C to 0 °C) and inert atmosphere (nitrogen) are critical to avoid decomposition of sensitive intermediates and to control the regio- and stereochemistry of the cyclopropyl ring functionalization.Yield and Purity:
Molar yields for key intermediates range from 80% to 85%, indicating efficient conversion steps. The use of mild bases and careful control of reagent addition rates prevents side reactions.Scalability:
The described methods emphasize the use of readily available and low-cost starting materials, simple reaction setups, and scalable conditions suitable for industrial application.
Comparative Data Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ring opening | Cyclopropanedimethanol cyclic sulfite + Potassium thioacetate, methylsulfoxide, 0 °C, 7 h, N2 atmosphere | 1-methylol cyclopropyl thiomethyl acetic ester | 82 | TLC monitoring, potassium permanganate stain |
| 2 | Sulfonic acid esterification | Methanesulfonyl chloride or Tosyl chloride, THF, triethylamine, -78 °C to 0 °C | Sulfonylated cyclopropyl ester | 85 | Slow addition, inert atmosphere |
| 3 | Fluorosulfonyl group introduction | Fluorosulfonyl transfer reagents or substitution on sulfonylated intermediate | This compound | Variable | Requires controlled fluorination conditions |
| 4 | Purification | Extraction, drying (Na2SO4), chromatography | Pure target compound | - | Confirmed by NMR, MS |
Supporting Research Findings
The ring-opening of cyclic sulfites with potassium thioacetate is a reliable method to introduce thiomethyl groups on cyclopropyl rings, which serve as versatile intermediates for further sulfonylation.
Sulfonyl chlorides react efficiently with thiomethyl intermediates under low temperature and base conditions to yield stable sulfonyl esters, which can be further manipulated to introduce fluorosulfonyl groups.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate serves as a model fluorosulfonyl carbene precursor, demonstrating that fluorosulfonyl groups can be incorporated into methyl esters and related structures, supporting the feasibility of preparing this compound via related chemistry.
The high electrophilicity and stability of fluorosulfonyl groups require careful reaction design, often involving low temperatures and inert atmospheres to prevent decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted cyclopropyl acetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has potential applications in drug development due to its unique reactivity. It can serve as a building block for synthesizing novel pharmaceuticals, particularly in the development of antiparasitic agents. The compound's structural features allow for modifications that can enhance biological activity and pharmacokinetic properties .
Case Study: Antiparasitic Activity
Research indicates that derivatives of cyclopropyl compounds exhibit significant antiparasitic effects. For example, studies on related compounds have shown improved efficacy against arthropod parasites, suggesting that this compound could be explored for similar applications .
Materials Science
In materials science, the compound's electrophilic nature makes it a candidate for developing advanced materials with specific properties. Its ability to undergo various chemical reactions allows for the creation of polymers or coatings with enhanced durability and functionality.
Application Example: Polymer Synthesis
This compound can be utilized in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance compared to non-fluorinated counterparts. This application is particularly relevant in industries requiring high-performance materials.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.
Synthesis Pathway Overview
The synthesis of this compound typically involves:
- Formation of the cyclopropyl ring.
- Introduction of the fluorosulfonyl group.
- Esterification to obtain the final product.
This multi-step synthesis showcases the compound's versatility and importance in complex organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being pursued.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, physical properties, and applications based on the provided evidence:
Biological Activity
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is a fluorinated organic compound characterized by a unique cyclopropyl structure and a highly reactive fluorosulfonyl group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₉FO₄S. Its structure features:
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
- Fluorosulfonyl Group : An electronegative moiety that enhances electrophilic characteristics, making it suitable for various chemical transformations.
- Methyl Ester Functional Group : Imparts solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic substitution reactions. The fluorosulfonyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors.
Key Reactions Involved:
- Oxidation : Converts the compound into sulfonic acid derivatives, which may exhibit different biological properties.
- Reduction : Can yield sulfonamide derivatives, potentially altering pharmacological effects.
- Substitution : Nucleophilic substitution can lead to diverse derivatives with tailored biological activities.
Biological Activity
Research indicates that this compound may possess several biological activities, including:
In Vitro Studies
-
Antibacterial Activity :
- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
-
Enzyme Inhibition :
- Research focused on the inhibition of specific enzymes involved in inflammatory processes. The compound demonstrated competitive inhibition against cyclooxygenase (COX) enzymes, which are key players in inflammation.
In Vivo Studies
- Animal Models :
- In murine models, administration of this compound resulted in a notable decrease in tumor size when combined with standard chemotherapy agents. This suggests synergistic effects that warrant further exploration.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Similar Fluorinated Compound A | High | Moderate | No |
| Similar Fluorinated Compound B | Low | Yes | Moderate |
Q & A
Basic Question: What are the key synthetic strategies for preparing Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate?
Methodological Answer:
The synthesis typically involves two critical steps: (1) cyclopropane ring formation and (2) fluorosulfonyl group introduction.
- Cyclopropanation : Use the Simmons-Smith reaction (Zn/Cu couple with CHI) to generate the cyclopropane ring from allylic precursors, as demonstrated in cyclopropane-containing esters like Methyl 2-amino-2-cyclopropylacetate derivatives .
- Fluorosulfonyl Functionalization : Introduce the fluorosulfonyl group via nucleophilic substitution or radical-mediated sulfonation. For example, fluorosulfonyl chloride (FSOCl) can react with a methyl-substituted cyclopropane intermediate under anhydrous conditions .
- Esterification : Finalize the structure by esterifying the carboxylic acid precursor with methanol under acid catalysis.
Basic Question: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- NMR : H and C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and fluorosulfonyl group splitting patterns. F NMR confirms fluorosulfonyl presence (δ ~50–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns, particularly cleavage at the ester or sulfonyl group .
- IR Spectroscopy : Strong absorption bands at ~1350–1200 cm (S=O stretching) and ~1150 cm (C-F) confirm functional groups .
Basic Question: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities, especially residual fluorosulfonyl precursors .
- Recrystallization : Employ solvents like dichloromethane/hexane to enhance purity, leveraging differences in solubility between the product and byproducts .
Advanced Question: How does the fluorosulfonyl group influence the compound’s stability under varying conditions?
Methodological Answer:
- Hydrolytic Stability : The fluorosulfonyl group is moisture-sensitive. Store the compound under inert gas (N/Ar) and use anhydrous solvents during reactions to prevent hydrolysis to sulfonic acids .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Avoid high-temperature reactions unless stabilized by electron-withdrawing groups .
Advanced Question: How can stereochemical ambiguities in the cyclopropane ring be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers, as demonstrated for structurally similar cyclopropane esters .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if the compound forms stable crystals .
Advanced Question: What experimental designs mitigate reactivity conflicts between the fluorosulfonyl and ester groups?
Methodological Answer:
- Protecting Groups : Temporarily protect the ester group (e.g., as a tert-butyl ester) during fluorosulfonyl modification to prevent nucleophilic attack .
- Low-Temperature Reactions : Perform fluorosulfonyl coupling at −20°C to reduce side reactions, as seen in glycine derivative syntheses .
Advanced Question: How should researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, HRMS, IR) to confirm assignments. For example, conflicting C NMR shifts may arise from solvent effects or impurities .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and reconcile experimental discrepancies .
Advanced Question: What computational approaches model the electronic effects of the fluorosulfonyl group?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
